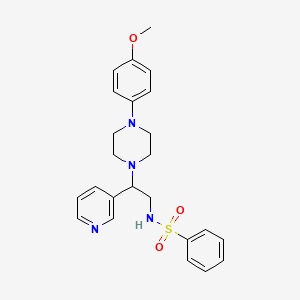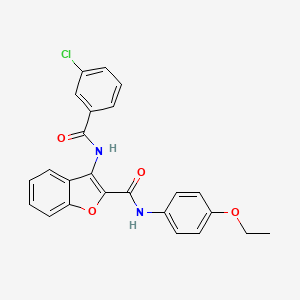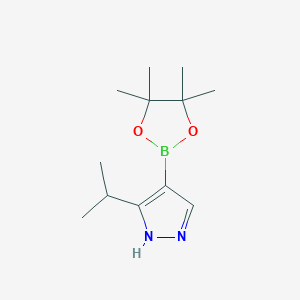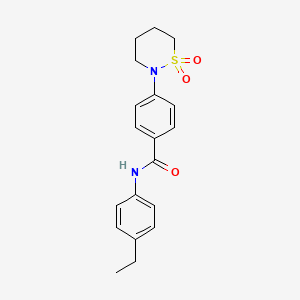
N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C24H28N4O3S and its molecular weight is 452.57. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Studies
N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide derivatives have been synthesized and characterized for their potential in antimicrobial applications. Studies have shown that these compounds possess considerable antibacterial activity, indicating their relevance in the development of new antimicrobial agents. This is particularly significant in the face of growing antibiotic resistance, highlighting the importance of such compounds in medical research and drug development (Patel & Agravat, 2009; Desai et al., 2016).
Role in Learning and Memory Enhancement
Investigations into the effects of similar benzenesulfonamide derivatives on cognitive functions have shown promising results. Specifically, certain compounds within this chemical family have demonstrated significant facilitation of learning and memory in animal models. This suggests potential therapeutic applications for cognitive impairments and neurological conditions, offering a pathway for future research into novel treatments for disorders such as Alzheimer's disease (Li Ming-zhu, 2012).
Anticonvulsant Properties
Benzenesulfonamide derivatives have also been studied for their anticonvulsant properties, with some compounds showing effective seizure protection in animal models. These findings are critical for the development of new anticonvulsant medications, especially given the need for drugs with fewer side effects and greater efficacy in epilepsy management (Mishra et al., 2017).
Photophysicochemical Applications
Research into the photophysicochemical properties of zinc(II) phthalocyanine substituted with benzenesulfonamide units has opened new avenues in the field of photocatalytic applications. These studies are crucial for understanding the potential of such compounds in environmental remediation and their role as photosensitizers in various industrial processes (Öncül et al., 2021).
Metabolic Syndrome Treatment
Derivatives of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide have been explored for their potential in treating metabolic syndrome. This multifactorial disorder, which increases the risk of cardiovascular diseases and diabetes, could benefit from the insulin-sensitizing properties of these compounds. Such research is crucial for developing safer alternatives to existing medications with adverse side effects (Deka et al., 2013).
Propriétés
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3S/c1-31-22-11-9-21(10-12-22)27-14-16-28(17-15-27)24(20-6-5-13-25-18-20)19-26-32(29,30)23-7-3-2-4-8-23/h2-13,18,24,26H,14-17,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHQWZLBVDRSBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(CNS(=O)(=O)C3=CC=CC=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B2424681.png)
![N-cyclopentyl-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2424682.png)

![1-(2,3,4,4a,5,7,8,8a-Octahydropyrano[3,2-c]pyridin-6-yl)prop-2-en-1-one](/img/structure/B2424684.png)


![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-[3-(trifluoromethyl)anilino]pyridine-3-carboxylate](/img/structure/B2424690.png)

![[4-[(Z)-2-Cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate](/img/structure/B2424692.png)

![2-[(3R,5S)-7-[(2-Methylpropan-2-yl)oxycarbonyl]-2-oxa-7-azaspiro[4.4]nonan-3-yl]acetic acid](/img/structure/B2424695.png)
![2-amino-4-chloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B2424696.png)

![6-Boc-4-oxa-5-thia-6-azaspiro[2.4]heptane 5,5-Dioxide](/img/structure/B2424700.png)